methyl 4-chloro-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

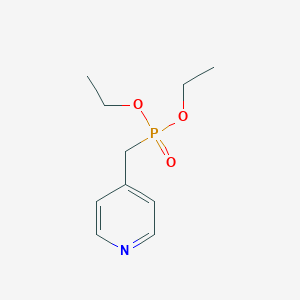

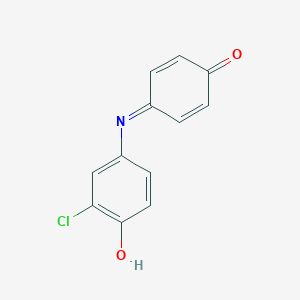

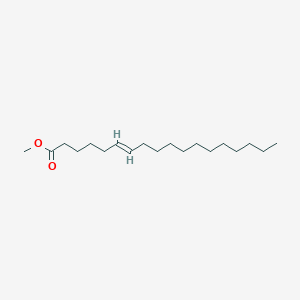

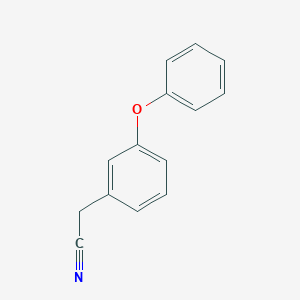

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 160.56 g/mol .

Molecular Structure Analysis

The molecular structure of methyl 4-chloro-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl ester group and a chlorine atom . The InChI code for the compound is 1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) .Physical And Chemical Properties Analysis

Methyl 4-chloro-1H-pyrazole-3-carboxylate has a molecular weight of 160.56 g/mol . It has a topological polar surface area of 55 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is white to almost white in color .Applications De Recherche Scientifique

Biomedical Applications

- Field : Biomedical Research

- Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate .

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : Pyrazoles are used in the synthesis of heterocyclic compounds . They are involved in various reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions .

- Methods : Various methods are used for their synthesis, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and ruthenium-catalyzed hydrogen transfer .

- Results : These methods provide functionalized pyrazoles in good yields and high selectivity .

Medicinal Chemistry and Drug Discovery

- Field : Medicinal Chemistry

- Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used in the synthesis of various drugs due to their diverse biological activities .

Agrochemistry

- Field : Agrochemistry

- Application : Pyrazoles are used in agrochemistry. For example, Halosulfuron-methyl, a post-emergence herbicide, contains a pyrazole ring .

- Methods : Halosulfuron-methyl is rapidly absorbed via the foliage and the roots and translocated to other parts of the plant where it quickly arrests growth, leading to the death of the plant .

- Results : The compound provides residual soil activity resulting in season long control .

Synthesis of Complex Structures

- Field : Organic Chemistry

- Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are used in the synthesis of more complex structures with various relevant examples .

- Methods : Various methods are used for their synthesis, including the treatment of diphenylhydrazone and pyridine with iodine .

- Results : These methods provide functionalized pyrazoles in good yields and high selectivity .

Propriétés

IUPAC Name |

methyl 4-chloro-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUQWWCPNUDMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428078 |

Source

|

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-chloro-1H-pyrazole-3-carboxylate | |

CAS RN |

1005584-90-6 |

Source

|

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)